1-[(Ethylamino)methyl]cyclopentan-1-amine
Overview
Description
1-[(Ethylamino)methyl]cyclopentan-1-amine is a chemical compound with the molecular formula C8H18N2. It is characterized by the presence of a cyclopentane ring substituted with an ethylaminomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Ethylamino)methyl]cyclopentan-1-amine typically involves the reaction of cyclopentanone with ethylamine in the presence of a reducing agent. The reaction conditions often include:
Cyclopentanone: The starting material.
Ethylamine: The amine source.
Reducing Agent: Commonly used reducing agents include sodium borohydride or lithium aluminum hydride.
Solvent: The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-[(Ethylamino)methyl]cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The ethylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
1-[(Ethylamino)methyl]cyclopentan-1-amine is widely used in scientific research due to its versatile properties. Some of its applications include:
Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals.
Organic Chemistry: The compound is used as a building block for the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(Ethylamino)methyl]cyclopentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The ethylaminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as drug development or material synthesis.
Comparison with Similar Compounds
Similar Compounds
1-[(Diethylamino)methyl]cyclopentan-1-amine: Similar structure but with an additional ethyl group on the amine.
Cyclopentanemethanamine: Lacks the ethylaminomethyl substitution.
Uniqueness
1-[(Ethylamino)methyl]cyclopentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields of research .
Properties
IUPAC Name |
1-(ethylaminomethyl)cyclopentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-2-10-7-8(9)5-3-4-6-8/h10H,2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVQUNHGJHUEKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1(CCCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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